Ethyl 2-aminopropanoate hydrochloride
Overview
Description
Ethyl 2-aminopropanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is an alanine derivative and is commonly used in various chemical and biological research applications . The compound appears as a white crystalline solid and is known for its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminopropanoate hydrochloride can be synthesized from DL-alanine through esterification. The process involves the following steps :
Esterification Reaction: DL-alanine is reacted with ethanol in the presence of an acid catalyst, such as hydrochloric acid, to form ethyl 2-aminopropanoate.
Hydrochloride Formation: The resulting ethyl 2-aminopropanoate is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of L-alanine and alkyl alcohols. The process includes the following steps :
Salt Formation: L-alanine is mixed with an alkyl alcohol, and thionyl chloride is added dropwise at a temperature of -10 to 5°C to form the hydrochloride salt of L-alanine.
Esterification: The reaction mixture is then heated to 75-85°C in the presence of a molecular sieve to remove water and drive the esterification reaction to completion, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as thiophenol or sodium/lithium ethoxide, leading to derivatives with 3-phenylthio or 3-ethoxy substituents.
Esterification: The ester group can be converted to an amide bond, which is the linkage between amino acids in peptides and proteins.
Common Reagents and Conditions:
Nucleophiles: Thiophenol, sodium ethoxide, lithium ethoxide.
Catalysts: Acid catalysts such as hydrochloric acid for esterification reactions.
Major Products:
Substitution Products: Derivatives with 3-phenylthio or 3-ethoxy substituents.
Amide Bonds: Formation of peptides and proteins through amide bond formation.
Scientific Research Applications
Ethyl 2-aminopropanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing peptides and proteins in the laboratory. The ester group can be readily converted to an amide bond, allowing researchers to create specific peptide sequences or modify existing proteins for functional studies.
Biology: The compound is used to study chiral recognition processes in living organisms. Researchers investigate how biological systems differentiate between the R- and S-enantiomers of ethyl 2-aminopropanoate.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of various chemical derivatives and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-aminopropanoate hydrochloride involves its role as an intermediate in the synthesis of peptides and proteins. The ester group on the molecule can be converted to an amide bond, which is the linkage between amino acids in peptides and proteins. This conversion allows the compound to participate in the formation of specific peptide sequences or modifications of existing proteins. The molecular targets and pathways involved include the interaction with enzymes and receptors that recognize the chiral forms of the compound.
Comparison with Similar Compounds
Ethyl 2-aminopropanoate hydrochloride can be compared with other similar compounds, such as :
Ethyl 2-aminopropanoate: The non-hydrochloride form of the compound, which lacks the hydrochloride salt.
DL-Alanine Ethyl Ester: Another alanine derivative used in similar applications.
Ethyl 2-azido-propanoate: A compound with an azido group instead of an amino group.
Uniqueness: this compound is unique due to its specific structure, which includes both an ester group and a hydrochloride salt. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of peptides and proteins.
Properties
IUPAC Name |
ethyl 2-aminopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZWMDXJFOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883470 | |
Record name | Alanine, ethyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-27-6, 1115-59-9, 6331-09-5 | |
Record name | Alanine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl alaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 617-27-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC45688 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alanine, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alanine, ethyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl β-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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